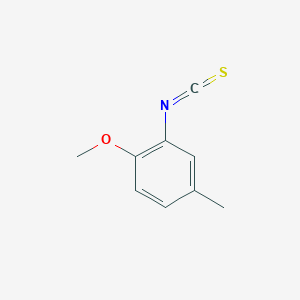

2-Methoxy-5-methylphenyl isothiocyanate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Methoxy-5-methylphenyl isothiocyanate and related compounds involves reactions that can produce a variety of adducts. For example, the 1,3-dipolar cycloaddition of 1-methoxy-2-benzopyrylium-4-olate with aryl isothiocyanates yields multiple adducts, demonstrating the reactive versatility of isothiocyanates in synthetic chemistry (Ibata, Nakano, & Tamura, 1992).

Molecular Structure Analysis

The molecular structure of compounds related to 2-Methoxy-5-methylphenyl isothiocyanate has been elucidated using various analytical techniques. For instance, the structure of a 2 : 1-adduct of 1-methoxy-2-benzopyrylium-4-olate with phenyl isothiocyanate was determined by X-ray crystallography, revealing a monoclinic crystal system (Ibata, Nakano, & Tamura, 1992).

Chemical Reactions and Properties

Isothiocyanates, including those similar to 2-Methoxy-5-methylphenyl isothiocyanate, exhibit interesting chemical reactions. For example, the peculiar reactivity of isothiocyanates with antiaromatic compounds such as pentaphenylborole has been investigated, showing unique outcomes compared to reactions with isocyanates, including the formation of fused ring systems (Huang & Martin, 2016).

Physical Properties Analysis

The synthesis and investigation of compounds structurally related to 2-Methoxy-5-methylphenyl isothiocyanate reveal insights into their physical properties. For instance, the synthesis of 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol provides information on the crystal systems and hydrogen bonding characteristics of these compounds, contributing to our understanding of their physical properties (Ajibade & Andrew, 2021).

Chemical Properties Analysis

The vibrational structure and conformers of 2-Methoxyphenyl isocyanate and isothiocyanate have been studied, providing detailed insights into their chemical properties. These studies involve IR and Raman spectral measurements and computational analyses, revealing information about conformers and the impact of molecular structure on vibrational properties (Yenagi, Nandurkar, & Tonannavar, 2012).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structure Analysis

- 2-Methoxy-5-methylphenyl isothiocyanate is utilized in chemical synthesis. For instance, its derivative, 2-{(R)-1-[(S)-1-(2-Methoxy-5-methylphenyl)-2-phenylethylamino]butyl}-4-methylphenol, has been synthesized, and its crystal structure analyzed (Zhang, Li, Wang, & Gu, 2007).

Organic Geochemistry

- Methoxyphenols, including 2-methoxy-5-methylphenyl isothiocyanate, are used as proxies for terrestrial biomass in organic geochemistry. Their behavior during hydrothermal alteration provides insights into chemical changes in lignin (Vane & Abbott, 1999).

Medicinal Chemistry and Pharmacology

- Derivatives of 2-methoxy-5-methylphenyl isothiocyanate are explored in medicinal chemistry. For example, compounds with this moiety have been synthesized and tested for anti-tubercular activity against Mycobacterium tuberculosis (Ali, Shaharyar, & Siddiqui, 2007).

Environmental Chemistry

- In environmental chemistry, 2-methoxy-5-methylphenyl isothiocyanate is studied for its reactivity and stability. For instance, its gas phase reaction with OH radicals has been analyzed, which is essential for understanding its environmental impact and degradation (Sommerlade, Ekici, & Parlar, 2006).

Agricultural Chemistry

- In agricultural chemistry, isothiocyanates including 2-methoxy-5-methylphenyl isothiocyanate are investigated for their antifungal and antibacterial properties against plant pathogens, which can be critical for developing new fungicides (Tang et al., 2018).

Analytical Chemistry

- The compound is used in analytical chemistry for developing methods like pre-columnar derivatization of glutathione, a technique important in pharmaceutical analysis (Alexeeva, Pisarev, Novikov, & Malyutina, 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 2-Methoxy-5-methylphenyl isothiocyanate is the σ2 receptor . The σ2 receptor is a protein that is widely distributed in the body and plays a crucial role in various physiological processes.

Mode of Action

Isothiocyanates, such as 2-Methoxy-5-methylphenyl isothiocyanate, are highly reactive with various amines . This reactivity allows them to interact with their targets and induce changes.

Biochemical Pathways

Isothiocyanates are known to be biologically active degradation products of glucosinolates, secondary metabolites of some plants . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .

Result of Action

It is known that isothiocyanates can cause severe skin burns and eye damage, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . They are also toxic if swallowed, in contact with skin, or if inhaled .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxy-5-methylphenyl isothiocyanate. For instance, it is sensitive to moisture . It should be stored in a dry, cool, and well-ventilated place, and kept away from heat, sparks, and flame .

Eigenschaften

IUPAC Name |

2-isothiocyanato-1-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-7-3-4-9(11-2)8(5-7)10-6-12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKFAZDMLSXWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345068 | |

| Record name | 2-Methoxy-5-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-5-methylphenyl isothiocyanate | |

CAS RN |

190774-56-2 | |

| Record name | 2-Methoxy-5-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-5-methylphenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.